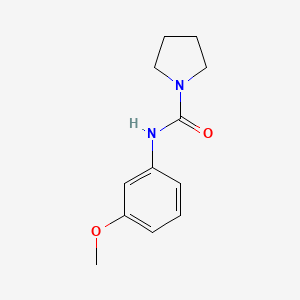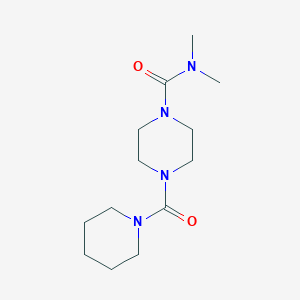![molecular formula C17H20N2O4S B5372716 N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)
N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide is through the inhibition of the enzyme SIRT2, which is a member of the sirtuin family of proteins. SIRT2 is involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. By inhibiting SIRT2, this compound can affect these cellular processes and lead to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit cell growth. In neurodegenerative diseases, this compound has been shown to protect neurons from death and improve cognitive function. Inflammation is another area where this compound has been studied, and it has been found to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for SIRT2, which allows for the selective inhibition of this enzyme without affecting other sirtuins. This specificity can lead to more accurate and reliable results in scientific research. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in scientific research. One area is in the development of new cancer therapies, where this compound could be used as a potential drug candidate. Another area is in the treatment of neurodegenerative diseases, where this compound could be used to protect neurons and improve cognitive function. Additionally, this compound could be further studied in inflammation research, where it could be used to develop new anti-inflammatory drugs.
Synthesemethoden
The synthesis of N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide involves a multi-step process that includes the reaction of 4-isopropoxyaniline with methylsulfonyl chloride to form N-(4-isopropoxyphenyl)methanesulfonamide. This intermediate is then reacted with 2-aminobenzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the death of neurons. Inflammation is another area where this compound has been studied, and it has been found to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)23-14-10-8-13(9-11-14)18-17(20)15-6-4-5-7-16(15)19-24(3,21)22/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDQVYVNPGNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)


![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)



![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)